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molecular formula C6H4BrClS B3032821 2-Bromo-4-chlorobenzenethiol CAS No. 54404-01-2

2-Bromo-4-chlorobenzenethiol

Cat. No. B3032821
M. Wt: 223.52 g/mol
InChI Key: DOENFIYZEDUWRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06469042B1

Procedure details

A solution of 2-bromo-4-chlorobenzene disulfide (3.8 g, 8.5 mmol) in THF (30 mL) was treated with NaBH4 (0.83 g, 22.0 mmol). The mixture was refluxed for a while and treated with MeOH (2 mL); heating was resumed for 0.5 hours. Mixture was cooled to 23° C., acidified with HCl (3N) and extracted with Et2O. The Et2O extracts were dried over MgSO4, filtered, and the filtrate was concentrated in vacuo to afford the title compound which was used without further purification.
Name
2-bromo-4-chlorobenzene disulfide
Quantity
3.8 g
Type
reactant
Reaction Step One
Name
Quantity
0.83 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]12[S:10][CH:3]1[CH:4]=[CH:5][C:6]1([Cl:9])S[CH:7]12.[BH4-].[Na+].CO.Cl>C1COCC1>[Br:1][C:2]1[CH:7]=[C:6]([Cl:9])[CH:5]=[CH:4][C:3]=1[SH:10] |f:1.2|

Inputs

Step One
Name
2-bromo-4-chlorobenzene disulfide
Quantity
3.8 g
Type
reactant
Smiles
BrC12C(C=CC3(C1S3)Cl)S2
Name
Quantity
0.83 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
CO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
23 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for a while
TEMPERATURE
Type
TEMPERATURE
Details
heating
EXTRACTION
Type
EXTRACTION
Details
extracted with Et2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The Et2O extracts were dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
BrC1=C(C=CC(=C1)Cl)S

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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